molecular formula C10H16O2 B14408006 6-Methoxy-2,6-dimethylhept-4-yn-3-one CAS No. 84022-47-9

6-Methoxy-2,6-dimethylhept-4-yn-3-one

Cat. No.: B14408006
CAS No.: 84022-47-9
M. Wt: 168.23 g/mol
InChI Key: QNAOHZPDFANEQW-UHFFFAOYSA-N
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Description

6-Methoxy-2,6-dimethylhept-4-yn-3-one is an organic compound characterized by the presence of a methoxy group, two methyl groups, and a triple bond within its heptane backbone. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds. The molecular formula of this compound is C10H16O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,6-dimethylhept-4-yn-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylhept-4-yne-3-one and methanol.

    Methoxylation: The key step involves the methoxylation of the alkyne. This can be achieved using a methoxylating agent, such as sodium methoxide (NaOCH3), under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate and avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,6-dimethylhept-4-yn-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, resulting in alkenes or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: The major products include ketones and carboxylic acids.

    Reduction: The major products are alkenes and alkanes.

    Substitution: The major products depend on the substituent introduced, such as halogenated or aminated derivatives.

Scientific Research Applications

6-Methoxy-2,6-dimethylhept-4-yn-3-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Methoxy-2,6-dimethylhept-4-yn-3-one involves its interaction with molecular targets, such as enzymes and receptors. The triple bond and methoxy group play a crucial role in its reactivity and binding affinity. The compound can undergo enzymatic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylhept-4-yne-3-one: Lacks the methoxy group, resulting in different reactivity and applications.

    6-Methoxy-2,6-dimethylhept-4-en-3-one: Contains a double bond instead of a triple bond, affecting its chemical properties and reactivity.

    6-Methoxy-2,6-dimethylhept-4-yn-2-ol: Contains a hydroxyl group instead of a carbonyl group, leading to different chemical behavior.

Uniqueness

6-Methoxy-2,6-dimethylhept-4-yn-3-one is unique due to the presence of both a methoxy group and a triple bond within the same molecule. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

CAS No.

84022-47-9

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

6-methoxy-2,6-dimethylhept-4-yn-3-one

InChI

InChI=1S/C10H16O2/c1-8(2)9(11)6-7-10(3,4)12-5/h8H,1-5H3

InChI Key

QNAOHZPDFANEQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C#CC(C)(C)OC

Origin of Product

United States

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